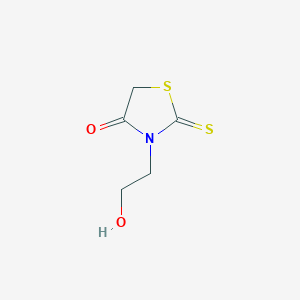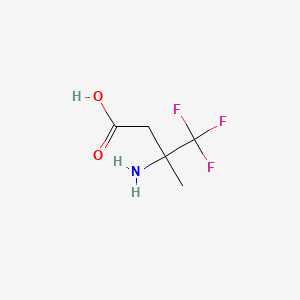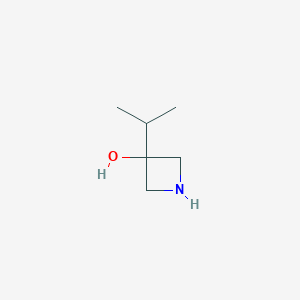
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.36 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an isopropoxy group and a piperidine ring attached to a pyridine core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Attachment of the Piperidine Ring: The piperidine ring can be attached through reductive amination or other suitable methods.
Industrial Production Methods
large-scale synthesis would typically involve optimization of the above synthetic routes to improve yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various amine derivatives .
Aplicaciones Científicas De Investigación
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The isopropoxy group and piperidine ring may play crucial roles in binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-OL: Similar structure but with a hydroxyl group instead of an amine.
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-CARBONITRILE: Contains a nitrile group instead of an amine.
Uniqueness
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C14H23N3O |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
6-(1-methylpiperidin-4-yl)-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C14H23N3O/c1-10(2)18-14-8-13(16-9-12(14)15)11-4-6-17(3)7-5-11/h8-11H,4-7,15H2,1-3H3 |
Clave InChI |
DFONSRBKCLQCSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=NC=C1N)C2CCN(CC2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8724094.png)



![4-Methyl-1-oxaspiro[5.5]undecane](/img/structure/B8724129.png)








